molecular formula C17H18N2O B11952613 N'-[(Z)-1-phenylbutylidene]benzohydrazide

N'-[(Z)-1-phenylbutylidene]benzohydrazide

Cat. No.: B11952613
M. Wt: 266.34 g/mol
InChI Key: LIMYTIVNYGQDKY-VLGSPTGOSA-N
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Description

N’-[(Z)-1-phenylbutylidene]benzohydrazide is a compound belonging to the class of hydrazones, which are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(Z)-1-phenylbutylidene]benzohydrazide can be synthesized through the condensation reaction between a primary amine and a carbonyl compound, typically an aldehyde or a ketone. The reaction involves the following steps:

    Condensation Reaction: The primary amine reacts with the carbonyl compound to form an imine intermediate.

    Hydrazone Formation: The imine intermediate further reacts with hydrazine to form the hydrazone compound.

The reaction is typically carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate. Solvents such as ethanol or methanol are commonly used to dissolve the reactants and facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of N’-[(Z)-1-phenylbutylidene]benzohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-1-phenylbutylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone back to the corresponding amine and carbonyl compound.

    Substitution: The hydrazone moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the original amine and carbonyl compound .

Mechanism of Action

The mechanism of action of N’-[(Z)-1-phenylbutylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety allows it to act as a nucleophile, participating in various biochemical reactions. It can inhibit enzymes by forming stable complexes with metal ions, thereby affecting the enzyme’s activity. Additionally, the compound’s antioxidant properties enable it to scavenge free radicals, reducing oxidative stress in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-1-phenylbutylidene]benzohydrazide stands out due to its specific structural features, which confer unique reactivity and biological activity

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

N-[(Z)-1-phenylbutylideneamino]benzamide

InChI

InChI=1S/C17H18N2O/c1-2-9-16(14-10-5-3-6-11-14)18-19-17(20)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3,(H,19,20)/b18-16-

InChI Key

LIMYTIVNYGQDKY-VLGSPTGOSA-N

Isomeric SMILES

CCC/C(=N/NC(=O)C1=CC=CC=C1)/C2=CC=CC=C2

Canonical SMILES

CCCC(=NNC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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